molecular formula C17H14N2O B8796510 5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone CAS No. 93323-47-8

5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone

Cat. No. B8796510
M. Wt: 262.30 g/mol
InChI Key: BBNFFQUTCXFQIC-UHFFFAOYSA-N
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Patent
US07728014B2

Procedure details

A solution of (Z)-3-hydroxy-2,3-diphenyl-propenal (105, 423 mg, 1.89 mmol), pTSA (30 mg, 7.56 mmol) and methyl urea (118 mg, 0.62 mmol) in toluene was heated at 110° C. overnight. The reaction was quenched with water, and the products were extracted with ethyl acetate. The organic layer was separated and washed with brine, and dried over MgSO4, and concentrated in vacuo to produce a yellow oil. The crude product was dissolved in CH2Cl2 and titrated with diethyl ether to give the title compound as a white solid.
Quantity
423 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O/[C:2](/[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[C:3](/[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)\[CH:4]=O.CC1C=CC(S(O)(=O)=O)=CC=1.[CH3:29][NH:30][C:31]([NH2:33])=[O:32].C(OCC)C>C1(C)C=CC=CC=1.C(Cl)Cl>[CH3:29][N:30]1[C:2]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:3]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:4]=[N:33][C:31]1=[O:32]

Inputs

Step One
Name
Quantity
423 mg
Type
reactant
Smiles
O\C(=C(/C=O)\C1=CC=CC=C1)\C1=CC=CC=C1
Name
Quantity
30 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
118 mg
Type
reactant
Smiles
CNC(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the products were extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to produce a yellow oil

Outcomes

Product
Name
Type
product
Smiles
CN1C(N=CC(=C1C1=CC=CC=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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